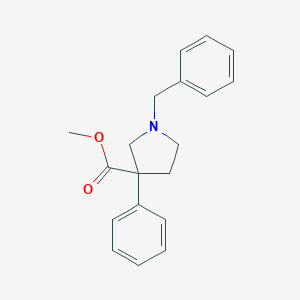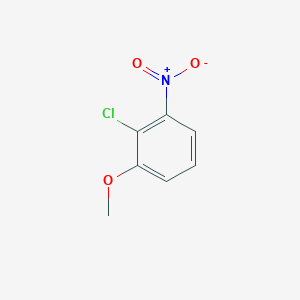
4-(4-Chloropyrimidin-2-yl)morpholine
Übersicht
Beschreibung
“4-(4-Chloropyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C8H10ClN3O . It belongs to the family of morpholine derivatives .
Synthesis Analysis
The synthesis of “4-(4-Chloropyrimidin-2-yl)morpholine” involves a reaction of 2,4-dichloropyrimidine with N,N-diisopropylethylamine in isopropanol. Morpholine is added dropwise and the solution is stirred at 0°C for 30 minutes, and then at room temperature for 12 hours. The reaction mixture is then concentrated under reduced pressure and partitioned between ethyl acetate and water. The organic layer is extracted three times, washed with brine, dried over sodium sulfate, and concentrated to dryness. The products are purified by silica column chromatography in hexanes and ethyl acetate .Molecular Structure Analysis
The InChI code for “4-(4-Chloropyrimidin-2-yl)morpholine” is 1S/C8H10ClN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 . The molecular weight is 199.64 .Physical And Chemical Properties Analysis
“4-(4-Chloropyrimidin-2-yl)morpholine” is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.29 .Wissenschaftliche Forschungsanwendungen
PI3K-AKT-mTOR Pathway Inhibition : 4-(Pyrimidin-4-yl)morpholines, including 4-(4-Chloropyrimidin-2-yl)morpholine, are significant in inhibiting the PI3K and PIKKs by forming key hydrogen bonding interactions. This property is crucial for the development of selective inhibitors for the PI3K-AKT-mTOR pathway, which are important in cancer treatment (Hobbs et al., 2019).
Intermediate in Synthesis of Anti-Inflammatory Agents : As an important intermediate, 4-(4-Chloropyrimidin-2-yl)morpholine derivatives have been synthesized for inhibiting tumor necrosis factor alpha and nitric oxide, which are vital in the development of anti-inflammatory drugs (Lei et al., 2017).
DNA-Dependent Protein Kinase Inhibitors : This compound is also utilized in the synthesis of inhibitors for DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair and cellular responses to DNA damage. This has implications in cancer research and treatment (Cano et al., 2010).
Hydrogen-Bonded Sheet Structures : In the study of hydrogen-bonded sheet structures in various molecular forms, 4-(4-Chloropyrimidin-2-yl)morpholine derivatives have been observed to form sheets with significant electronic polarization. This has implications for material science and crystallography (Orozco et al., 2008).
Imaging in Parkinson's Disease : 4-(4-Chloropyrimidin-2-yl)morpholine derivatives are synthesized for potential use in PET imaging for the LRRK2 enzyme in Parkinson's disease, indicating its role in neurological research (Wang et al., 2017).
Antimicrobial Applications : Some derivatives of 4-(4-Chloropyrimidin-2-yl)morpholine have shown promising antimicrobial activities, making them of interest in the development of new antimicrobial agents (Desai et al., 2013).
Safety And Hazards
The compound has a GHS07 signal word of warning . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
4-(4-chloropyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORDJRAQJPQYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356463 | |
| Record name | 4-(4-chloropyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloropyrimidin-2-yl)morpholine | |
CAS RN |
24192-96-9 | |
| Record name | 4-(4-Chloro-2-pyrimidinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24192-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-chloropyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chloropyrimidin-2-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)





![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)
![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)

![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)



